molecular formula C9H7IN2O2 B13664063 Methyl 5-Iodobenzimidazole-2-carboxylate

Methyl 5-Iodobenzimidazole-2-carboxylate

Cat. No.: B13664063
M. Wt: 302.07 g/mol
InChI Key: OAYFMVLCCQEUPK-UHFFFAOYSA-N
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Description

Methyl 5-Iodobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . The presence of an iodine atom at the 5-position and a carboxylate ester group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Iodobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Iodobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-Iodobenzimidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-Iodobenzimidazole-2-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. The iodine atom and carboxylate group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Bromobenzimidazole-2-carboxylate
  • Methyl 5-Chlorobenzimidazole-2-carboxylate
  • Methyl 5-Fluorobenzimidazole-2-carboxylate

Uniqueness

Methyl 5-Iodobenzimidazole-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction patterns with molecular targets, making this compound particularly valuable for specific applications .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 6-iodo-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)

InChI Key

OAYFMVLCCQEUPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)I

Origin of Product

United States

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